molecular formula C22H16N2O4S B11467859 [3-Amino-6-(2-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone

[3-Amino-6-(2-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone

Cat. No.: B11467859
M. Wt: 404.4 g/mol
InChI Key: BMWJAYTXXQBSGO-UHFFFAOYSA-N
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Description

2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-6-(2-METHOXYPHENYL)THIENO[2,3-B]PYRIDIN-3-AMINE is a complex organic compound that features a unique combination of benzodioxole, methoxyphenyl, and thienopyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-6-(2-METHOXYPHENYL)THIENO[2,3-B]PYRIDIN-3-AMINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and methoxyphenyl intermediates, followed by their coupling with a thienopyridine derivative under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-6-(2-METHOXYPHENYL)THIENO[2,3-B]PYRIDIN-3-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-6-(2-METHOXYPHENYL)THIENO[2,3-B]PYRIDIN-3-AMINE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and cellular pathways.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-6-(2-METHOXYPHENYL)THIENO[2,3-B]PYRIDIN-3-AMINE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid
  • 1,3-Benzodioxole-5-carbaldehyde

Uniqueness

Compared to similar compounds, 2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-6-(2-METHOXYPHENYL)THIENO[2,3-B]PYRIDIN-3-AMINE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C22H16N2O4S

Molecular Weight

404.4 g/mol

IUPAC Name

[3-amino-6-(2-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone

InChI

InChI=1S/C22H16N2O4S/c1-26-16-5-3-2-4-13(16)15-8-7-14-19(23)21(29-22(14)24-15)20(25)12-6-9-17-18(10-12)28-11-27-17/h2-10H,11,23H2,1H3

InChI Key

BMWJAYTXXQBSGO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC3=C(C=C2)C(=C(S3)C(=O)C4=CC5=C(C=C4)OCO5)N

Origin of Product

United States

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